molecular formula C28H32N2O3 B2494376 3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide CAS No. 1797318-11-6

3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

Cat. No. B2494376
CAS RN: 1797318-11-6
M. Wt: 444.575
InChI Key: LQCSHEXDPJUYAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical processes, including reductive amination, condensation reactions, and the use of specific reagents to introduce desired functional groups. For instance, a study by Mandala et al. (2013) describes the synthesis of novel compounds through reductive amination using sodium cyanoborohydride in methanol, which is a common method for synthesizing amide compounds (Mandala et al., 2013).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods (IR, NMR, MS) are key techniques for analyzing the molecular structure of synthesized compounds. For example, the crystal structure of related compounds has been determined to confirm the molecular configuration and the presence of specific functional groups, as discussed in studies on novel derivatives showing particular structural features (Bai et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of similar amide compounds are influenced by their functional groups, leading to various chemical behaviors such as susceptibility to hydrolysis, reactivity towards nucleophiles, and participation in coupling reactions. The study of these reactions is essential for understanding the compound's behavior under different chemical conditions.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, provide insights into the compound's stability and suitability for different applications. Techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) can be used to investigate these properties, as shown in related research on luminescent compounds by Ahipa et al. (2014), highlighting the importance of structural features in determining physical properties (Ahipa et al., 2014).

Scientific Research Applications

Synthesis and Medicinal Chemistry

The structure of "3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide" shares similarities with various synthetic compounds that have been explored for their antimicrobial and antifungal properties. For instance, compounds with benzyloxy and methoxypiperidin functional groups have been synthesized and evaluated for their in vitro antimicrobial activity, exhibiting significant antibacterial and antifungal activity. These compounds have been characterized by various spectroscopic methods and evaluated through docking studies to understand their interactions with protein targets, suggesting their potential as leads for antimicrobial drug development (Mandala et al., 2013).

Future Directions

The future research directions for this compound would likely depend on its intended use or application. It could potentially be used in the synthesis of other complex organic compounds, or in the development of pharmaceuticals or other chemical products .

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-32-26-16-18-30(19-17-26)25-13-11-24(12-14-25)29-28(31)15-10-22-8-5-9-27(20-22)33-21-23-6-3-2-4-7-23/h2-9,11-14,20,26H,10,15-19,21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCSHEXDPJUYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

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